
5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a nitrogen-containing ring. This class of compounds is significant due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves multi-step chemical reactions. Starting with the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by further cyclization of the obtained acylderivatives, leading to the formation of the triazole-thiol compounds (Labanauskas et al., 2004).
Molecular Structure Analysis
Molecular and crystal structures of related triazole-thiol compounds have been determined using techniques like X-ray diffraction analysis. These studies reveal details about the molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Askerov et al., 2019).
Chemical Reactions and Properties
Triazole-thiols undergo various chemical reactions, including alkylation, which leads to the formation of new compounds with potentially different biological activities. For instance, the alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce secondary alcohols demonstrates the versatility of these compounds in synthetic chemistry (Wurfer & Badea, 2021).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied as a corrosion inhibitor. Research revealed that derivatives of this compound, including benzimidazole derivatives, were effective in inhibiting corrosion of mild steel in acidic environments. These inhibitors demonstrated increased efficiency with higher concentrations and adhered to the mild steel surface following the Langmuir adsorption isotherm, indicating their potential in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Enzymatic and Antiproliferative Potential
Studies have also explored the enzymatic potential of triazole derivatives, focusing on their cholinesterase inhibitory properties. These compounds have shown significant activity against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in treating diseases related to cholinesterase inhibition. Moreover, certain derivatives exhibited potent anti-proliferative activity, indicating their possible use in cancer therapy (Arfan et al., 2018).
Synthesis and Pharmacological Properties
The synthesis of triazole derivatives and their pharmacological properties have been a focus of several studies. These investigations encompassed the synthesis of various derivatives and their subsequent evaluation for antimicrobial, anti-inflammatory, and anti-cancer activities. The introduction of different substituents into the triazole ring has been shown to significantly impact these pharmacological properties, opening avenues for the development of new therapeutic agents (Sameluk & Kaplaushenko, 2015).
Molecular Docking Studies
Molecular docking studies of triazole derivatives have provided insights into their potential as epidermal growth factor receptor (EGFR) inhibitors. These studies help understand the molecular interactions and stability of these compounds, suggesting their potential in designing anti-cancer drugs (Karayel, 2021).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWAVLNAZVXCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322719 | |
| Record name | 3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methoxy-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
92968-37-1 | |
| Record name | 3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide](/img/structure/B5650694.png)
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)
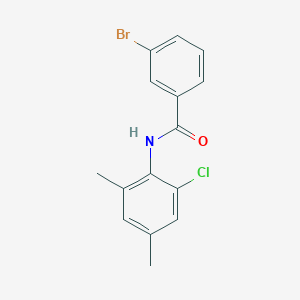
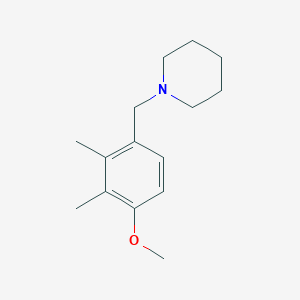
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5650746.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
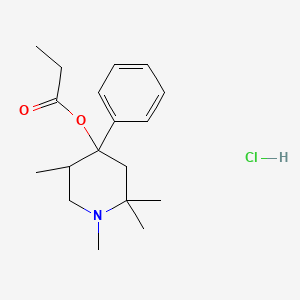
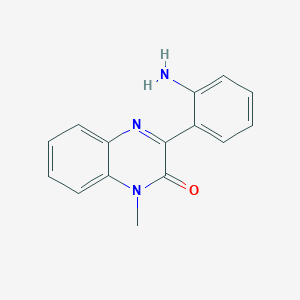
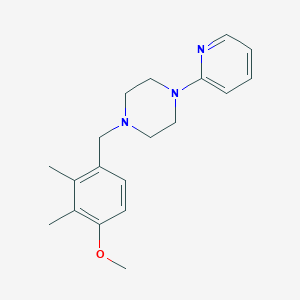
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)
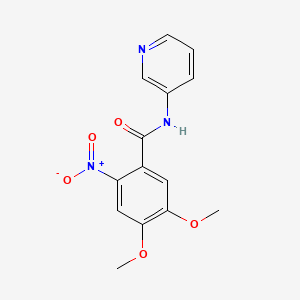
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5650789.png)